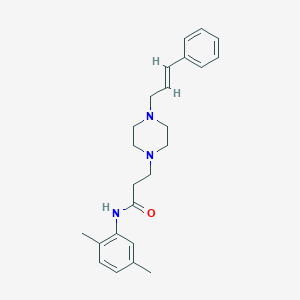
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a phenylpropenyl group and a propanamide chain attached to a dimethylphenyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject in fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-[(E)-3-phenyl-2-propenyl]piperazine. This can be achieved by reacting piperazine with cinnamaldehyde under basic conditions to form the desired piperazine derivative.
-
Attachment of the Propanamide Chain: : The next step involves the acylation of the piperazine intermediate with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the 3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propanamide intermediate.
-
Final Coupling with Dimethylphenyl Group: : The final step is the coupling of the intermediate with 2,5-dimethylaniline. This can be achieved through a nucleophilic substitution reaction, where the amine group of 2,5-dimethylaniline attacks the carbonyl carbon of the propanamide intermediate, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylpropenyl group, leading to the formation of epoxides or hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives of the phenylpropenyl group.
Reduction: Alcohol derivatives of the propanamide chain.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to proteins and nucleic acids, making it useful in studying enzyme mechanisms and DNA interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its piperazine ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The phenylpropenyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-3-(2-furyl)-2-propenamide
- N-(2,6-dimethylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
- N-(2-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE is unique due to its combination of a piperazine ring and a phenylpropenyl group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H31N3O |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O/c1-20-10-11-21(2)23(19-20)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-22-7-4-3-5-8-22/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
InChI Key |
SIFWVDUZFMMREL-RMKNXTFCSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















